4-Azidopuromycin

CAS No.: 67607-41-4

Cat. No.: VC1619542

Molecular Formula: C21H26N10O4

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67607-41-4 |

|---|---|

| Molecular Formula | C21H26N10O4 |

| Molecular Weight | 482.5 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-azidophenyl)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]propanamide |

| Standard InChI | InChI=1S/C21H26N10O4/c1-30(2)18-16-19(25-9-24-18)31(10-26-16)21-17(33)15(14(8-32)35-21)27-20(34)13(22)7-11-3-5-12(6-4-11)28-29-23/h3-6,9-10,13-15,17,21,32-33H,7-8,22H2,1-2H3,(H,27,34)/t13-,14+,15+,17+,21+/m0/s1 |

| Standard InChI Key | CJEWMVCPQUAUKL-YXDKPKCJSA-N |

| Isomeric SMILES | CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

| SMILES | CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

| Canonical SMILES | CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

Introduction

Structural Properties and Chemical Characteristics

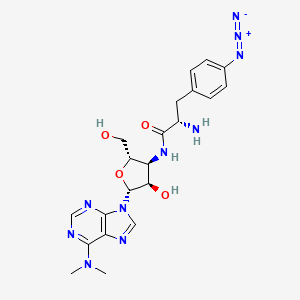

4-Azidopuromycin represents an important modification of the parent compound puromycin, which is a naturally occurring aminonucleoside antibiotic. Like puromycin, it maintains the core structure that mimics the 3' end of an aminoacylated tRNA (aa-tRNA), but with the critical addition of an azide functional group . This structural mimicry enables it to enter the ribosomal A-site and participate in peptidyl transfer reactions during protein synthesis, while the azide group provides additional functionality for bioconjugation applications.

The compound features an amide linkage between its amino acid and nucleoside moieties, similar to puromycin but unlike the more labile ester linkage found in natural aa-tRNAs . This structural characteristic is crucial to its mechanism of action and stability. The chemical identification number (CAS) for 4-Azidopuromycin is 67607-41-4, as referenced in scientific literature.

Comparative Structural Analysis

The table below highlights key structural differences between 4-Azidopuromycin and standard puromycin:

| Feature | Puromycin | 4-Azidopuromycin |

|---|---|---|

| Core Structure | Aminonucleoside | Aminonucleoside |

| Functional Groups | Amino group | Amino group + Azide group |

| Linkage Type | Amide | Amide |

| Bioconjugation Capability | Limited | Enhanced (via azide) |

| tRNA Mimicry | Yes | Yes |

Mechanism of Action in Protein Synthesis

4-Azidopuromycin functions through a mechanism similar to that of puromycin, with additional capabilities conferred by its azide modification. The compound's primary mode of action involves entering the ribosomal A-site, where it accepts a nascent polypeptide chain from the P-site peptidyl-transfer RNA .

Click Chemistry Capabilities

What distinguishes 4-Azidopuromycin from standard puromycin is its azide functionality, which enables participation in bioorthogonal click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This chemical versatility allows for specific labeling and functionalization of puromycylated peptides with various reporter molecules, including fluorophores, affinity tags, or other functional groups .

The typical click chemistry protocol involves:

-

Incorporation of 4-Azidopuromycin into nascent peptides during translation

-

Reaction of the azide group with alkyne-modified reporter molecules

-

Formation of a stable triazole linkage between the peptide and the reporter

-

Detection or isolation of the labeled peptides using appropriate techniques

This capability has expanded the utility of puromycin-based approaches to studying protein synthesis, allowing for more precise detection and characterization of newly synthesized proteins .

Applications in Research Methodologies

4-Azidopuromycin has found applications in various research methodologies, particularly those focused on monitoring and analyzing protein synthesis processes.

Protein Synthesis Visualization

The compound serves as an effective tool for visualizing newly synthesized proteins in both fixed and live cells. Similar to other puromycin derivatives, 4-Azidopuromycin can be incorporated into nascent peptide chains during translation, allowing researchers to track protein synthesis with high specificity . The azide functionality enables subsequent labeling with fluorescent reporters through click chemistry, facilitating visualization of protein synthesis sites within cells.

In neuronal studies using related puromycin analogues, researchers have observed that puromycylated peptides are primarily visible in the soma, with some fluorescence also detectable in axonal branches and dendrites . This pattern of localization provides insights into the spatial organization of protein synthesis within complex cellular structures.

Assessment of Translation Dynamics

4-Azidopuromycin allows researchers to measure translation rates and study ribosomal dynamics under various experimental conditions. By tracking the incorporation of the compound into nascent peptides over time, investigators can assess how different stimuli or perturbations affect protein synthesis rates across diverse biological systems.

The compound's mechanism of action makes it particularly suitable for studies involving:

-

Temporal analysis of protein synthesis

-

Spatial mapping of translation sites

-

Quantification of translation efficiency

-

Evaluation of ribosome-targeting drugs

Bioconjugation Applications

The azide group in 4-Azidopuromycin enables specific bioconjugation reactions that can link newly synthesized proteins to various functional moieties. This capability has been exploited for:

-

Fluorescent labeling of nascent proteins

-

Affinity purification of newly synthesized peptides

-

Attachment of detection tags for proteomic analysis

-

Immobilization of protein synthesis products

These applications leverage the principles established with other azide-containing compounds, where click chemistry conditions (typically involving copper sulfate and sodium ascorbate as catalysts) facilitate the conjugation of azide-modified proteins with alkyne-containing reporter molecules .

Synthesis and Characterization Methods

| Technique | Application | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | 1H/13C NMR for azide incorporation verification |

| Mass Spectrometry | Molecular weight verification | High-resolution mass spectrometry (expected [M+H]+ in 500-550 Da range) |

| HPLC | Purity assessment | Typically with photodiode array detection at 260 nm |

| Infrared Spectroscopy | Functional group confirmation | Characteristic azide stretching vibration (approximately 2100 cm-1) |

These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and identity .

Biological Activity Assessment

The biological activity of 4-Azidopuromycin primarily relates to its effects on protein synthesis and cellular viability, similar to its parent compound puromycin.

Translation Inhibition Assays

In vitro translation systems, such as rabbit reticulocyte lysate, provide a controlled environment for assessing the compound's impact on protein synthesis. These assays typically employ reporter systems (e.g., luciferase) to quantify translation inhibition efficiency . Experimental designs often include:

-

Comparison of IC50 values against puromycin controls

-

Inclusion of appropriate control groups (positive, negative, and vehicle)

-

Data normalization relative to untreated samples

-

Triplicate technical replicates for statistical validity

Cellular Toxicity Profiles

Puromycin compounds exhibit cytotoxic and growth inhibitory effects in both prokaryotic and eukaryotic cells . Similar properties would be expected for 4-Azidopuromycin, though its specific toxicity profile may differ due to the structural modification. In studies with related puromycin derivatives, researchers have observed dose-dependent cytotoxicity that can be monitored through standard viability assays.

For instance, research on azo-puromycin, another modified puromycin, demonstrated cellular toxicity in HEK293t cells, though it was approximately 2-fold less potent than standard puromycin . This suggests that modifications to the puromycin structure can modulate its cytotoxic properties while maintaining translation inhibition capabilities.

Comparative Analysis with Related Compounds

4-Azidopuromycin belongs to a broader family of puromycin derivatives and modified amino acids that have been developed for protein synthesis studies.

Comparison with Other Puromycin Derivatives

Various modified puromycin compounds have been developed for specialized applications in protein synthesis research:

| Compound | Key Feature | Primary Application |

|---|---|---|

| Puromycin | Standard aminonucleoside antibiotic | Translation inhibition |

| O-Propargyl-puromycin | Alkyne modification | Click chemistry with azide reporters |

| Azo-puromycin | Photoresponsive element | Light-controlled translation studies |

| F2AzThpuromycin | Inherent fluorescence | Live-cell labeling without additional chemistry |

| 4-Azidopuromycin | Azide functionality | Bioconjugation via click chemistry |

Each of these compounds offers distinct advantages for specific experimental applications, with 4-Azidopuromycin providing particular utility for bioconjugation approaches .

Relationship to Other Azide-Containing Amino Acids

In addition to 4-Azidopuromycin, other azide-containing amino acids and amino acid derivatives serve similar research purposes:

4-Azido-L-homoalanine HCl, for example, can be incorporated into proteins during translation to monitor protein synthesis. The azide moiety similarly allows for specific bioconjugation of various functionalities through click chemistry or Staudinger ligation . The primary distinction is that while 4-Azido-L-homoalanine serves as an amino acid building block that can be incorporated throughout a growing peptide chain, 4-Azidopuromycin primarily functions as a chain terminator that labels only the C-terminus of truncated peptides.

Future Research Directions

The continued development and application of 4-Azidopuromycin present several promising avenues for future research:

Advanced Imaging Applications

Further refinement of 4-Azidopuromycin-based imaging techniques could enable real-time visualization of protein synthesis in complex biological systems. Integration with super-resolution microscopy and other advanced imaging modalities may provide unprecedented insights into the spatial and temporal dynamics of translation.

Optimization for Specific Applications

Further chemical modifications to the 4-Azidopuromycin scaffold could yield derivatives with enhanced properties for specific applications, such as:

-

Improved cell permeability for in vivo studies

-

Reduced cytotoxicity for long-term cellular imaging

-

Enhanced reactivity in bioconjugation reactions

-

Tissue-specific targeting capabilities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume